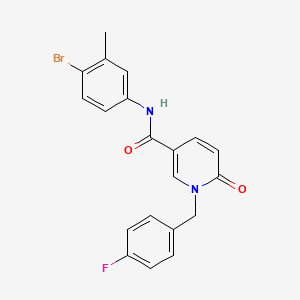

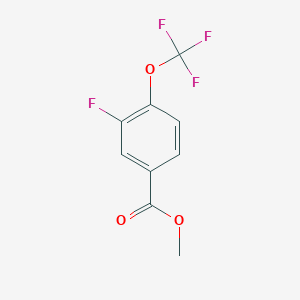

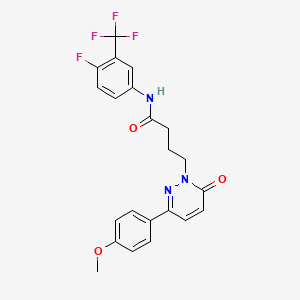

![molecular formula C19H15N5O3 B3008870 N-((1H-benzo[d]imidazol-2-yl)methyl)-2-benzamidooxazole-4-carboxamide CAS No. 1286707-26-3](/img/structure/B3008870.png)

N-((1H-benzo[d]imidazol-2-yl)methyl)-2-benzamidooxazole-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "N-((1H-benzo[d]imidazol-2-yl)methyl)-2-benzamidooxazole-4-carboxamide" is a derivative of benzimidazole, which is a heterocyclic aromatic organic compound. This compound is not directly mentioned in the provided papers, but its structure suggests it could have potential biological activity, given that benzimidazole derivatives are often studied for their pharmacological properties.

Synthesis Analysis

The synthesis of benzimidazole derivatives is well-documented in the literature. For instance, the synthesis of N-substituted imidazolylbenzamides, which are structurally related to the compound , has been described . These compounds were synthesized for their potential electrophysiological activity, indicating that similar methods could potentially be applied to synthesize "this compound".

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is crucial for their biological activity. For example, the synthesis and characterization of nickel complexes bearing N-(2-(1H-benzo[d]imidazol-2-yl)quinolin-8-yl)benzamide derivatives have been reported, and the molecular structures of representative compounds were determined by single-crystal X-ray diffraction . This suggests that the molecular structure of "this compound" could also be analyzed using similar techniques to understand its potential interactions and activity.

Chemical Reactions Analysis

Benzimidazole derivatives can participate in various chemical reactions, which can be used to modify their structure and, consequently, their biological activity. For example, the synthesis of new benzimidazole derivatives with antioxidant and antimicrobial activities involved multiple steps, including reactions with different carboxylic acids . This indicates that "this compound" could also undergo chemical reactions that might enhance its biological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives are influenced by their molecular structure. For instance, the gelation behavior of N-(thiazol-2-yl)benzamide derivatives was investigated, and the role of methyl functionality and multiple non-covalent interactions was elucidated . Although the compound is not a gelator, this study demonstrates the importance of analyzing the physical and chemical properties of benzimidazole derivatives to understand their behavior in biological systems.

科学的研究の応用

Synthesis and Biological Activity

Benzazole derivatives have been synthesized and evaluated for their biological activities, including alpha 2-adrenoceptor agonists which have potential medical uses such as in the treatment of hypertension (Sa̧czewski et al., 2008). Additionally, novel benzazole compounds have been developed as potent angiotensin II receptor antagonists with significant antihypertensive effects upon oral administration (Carini et al., 1991).

ADA Inhibition

Imidazole-4-carboxamide derivatives have been shown to inhibit adenosine deaminase (ADA) activity, indicating potential applications in treating diseases where ADA activity modulation is beneficial (Expert Opinion on Therapeutic Patents, 2004).

Kinase Inhibition

Benzimidazole/benzoxazole derivatives have been synthesized and evaluated for their kinase inhibition activity, indicating potential applications in cancer therapy (Sondhi et al., 2006).

Anti-inflammatory and Analgesic Activities

Carboxamide derivatives derived from the imidazo[2,1-b]thiazole skeleton, carrying the biologically active benzoxazole group, have been synthesized and shown anti-inflammatory and analgesic activities (Soyer Can et al., 2021).

Cardiac Electrophysiological Activity

N-substituted imidazolylbenzamides have been studied for their cardiac electrophysiological activity, highlighting their potential as selective class III agents for arrhythmia treatment (Morgan et al., 1990).

作用機序

Target of Action

Imidazole-containing compounds, which this compound is a part of, have been known to exhibit a broad range of biological activities . They have been used in the development of new drugs due to their chemical and biological properties .

Mode of Action

It’s known that imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Biochemical Pathways

It’s known that imidazole derivatives can affect a wide range of biochemical pathways due to their broad spectrum of biological activities .

Pharmacokinetics

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents , which may influence its absorption and distribution.

Result of Action

The compound has been found to bind to DNA grooves and has peroxide mediated DNA-cleavage properties . It was tested on cell lines HepG2, DLD-1, and MDA-MB-231, and was found to have high cytotoxic activities .

Action Environment

The solubility of imidazole in water and other polar solvents may suggest that the compound’s action could be influenced by the polarity of its environment.

特性

IUPAC Name |

2-benzamido-N-(1H-benzimidazol-2-ylmethyl)-1,3-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N5O3/c25-17(12-6-2-1-3-7-12)24-19-23-15(11-27-19)18(26)20-10-16-21-13-8-4-5-9-14(13)22-16/h1-9,11H,10H2,(H,20,26)(H,21,22)(H,23,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZBHUDTZTVFYIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=NC(=CO2)C(=O)NCC3=NC4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

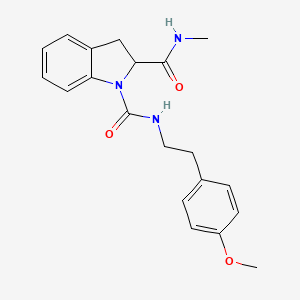

![1-(2,5-Dimethylphenyl)-4-{5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperazine](/img/structure/B3008796.png)

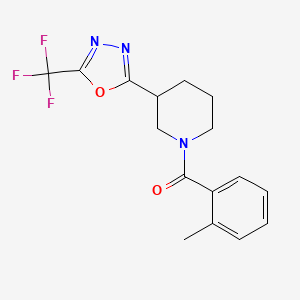

![2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B3008799.png)

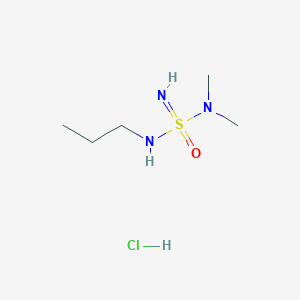

![2-[8-(3-Methylbutyl)-7,12-dioxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-trien-11-yl]acetamide](/img/structure/B3008800.png)

![1,2-Dihydronaphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B3008810.png)